molecular formula C14H18N2O3 B8330000 N-(4-cyclohexyl-2-nitrophenyl)acetamide

N-(4-cyclohexyl-2-nitrophenyl)acetamide

Cat. No.: B8330000
M. Wt: 262.30 g/mol
InChI Key: GOEBVEUOJPDTNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyclohexyl-2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

N-(4-cyclohexyl-2-nitrophenyl)acetamide

InChI

InChI=1S/C14H18N2O3/c1-10(17)15-13-8-7-12(9-14(13)16(18)19)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,15,17)

InChI Key

GOEBVEUOJPDTNM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C2CCCCC2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-cyclohexylaniline (10.0 g, 57.1 mmol) and acetic anhydride (50 ml) was stirred at 50° C. for 1 hour. The resultant mixture was cooled in an ice-bath and a solution of potassium nitrate (10.0 g, 99.0 mmol) in conc. sulphuric acid (25 ml) was added drop-wise keeping the temperature at 15-18° C. After the addition, the mixture was poured into ice-water (400 g). The precipitate was filtered off, washed with water and dried. This crude product (12 g) contained a 1:1 mixture of mono- and dinitrated product. The desired product was isolated by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (9:1, v/v) as the eluent (6.5 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium nitrate
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
400 g
Type
reactant
Reaction Step Four

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